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(Z)-tert-Butyl (2-nitrovinyl)carbamate Documentation Hub

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  • Product: (Z)-tert-Butyl (2-nitrovinyl)carbamate

Core Science & Biosynthesis

Foundational

Technical Guide: Push-Pull Nitroalkenes in Asymmetric Organocatalysis

Executive Summary This guide addresses the unique reactivity profile of push-pull nitroalkenes —specifically -amino, -alkoxy, and -thio nitroalkenes—in the context of asymmetric organocatalysis. Unlike simple nitroalkene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the unique reactivity profile of push-pull nitroalkenes —specifically


-amino, 

-alkoxy, and

-thio nitroalkenes—in the context of asymmetric organocatalysis. Unlike simple nitroalkenes (e.g.,

-nitrostyrene), which are highly reactive electrophiles, push-pull systems possess inherent electronic stabilization that significantly lowers their electrophilicity.

For the researcher, this presents a dichotomy: these substrates are stable and easy to handle, but they require potent, specific activation modes to participate in asymmetric bond formation. This document details the mechanistic paradigms, validated protocols, and troubleshooting strategies required to convert these "sluggish" electrophiles into high-value chiral synthons, particularly for heterocyclic drug intermediates.

Electronic Structure & Reactivity Profile

The "Push-Pull" Phenomenon

The defining feature of these substrates is the conjugation between a strong electron-donating group (EDG) at the


-position and the electron-withdrawing nitro group. This creates a dipolar resonance contributor that reduces the double-bond character of the alkene.

Key Implications for Reactivity:

  • Reduced Electrophilicity: The

    
    -carbon is less positive than in simple nitroalkenes, often requiring higher catalyst loading or stronger H-bond donors (e.g., squaramides over thioureas).
    
  • 
     Isomerization:  Due to the reduced bond order (C=C), the rotation barrier is lower. While 
    
    
    
    -isomers are typically more stable due to sterics,
    
    
    -isomers can exist in equilibrium, potentially complicating stereocontrol.
  • Leaving Group Ability: Unlike simple alkyl/aryl groups, the EDG (–OR, –NR

    
    ) can act as a leaving group after the initial addition, enabling cascade sequences (e.g., Addition-Elimination) that restore aromaticity in heterocycle synthesis.
    
Visualization: Electronic Resonance

The following diagram illustrates the resonance structures that dictate the reactivity of these substrates.

PushPull_Resonance cluster_0 Neutral Form (Alkene Character) cluster_1 Zwitterionic Form (Dipolar Character) N1 EDG-CH=CH-NO2 N2 EDG+=CH-CH=NO2- N1->N2 Resonance Stabilization Note Consequence: 1. Nucleophilic attack at β-C is slower. 2. Nitro group is electron-rich (requires strong H-bond donor). N2->Note

Caption: Resonance delocalization reduces electrophilicity at the


-carbon, necessitating strong activation.

Mechanistic Paradigms: Activation Modes

To overcome the reduced reactivity of push-pull nitroalkenes, Bifunctional Hydrogen-Bond Donor (HBD) Catalysis is the gold standard.

Why Squaramides?

While thioureas are effective for simple nitroalkenes, squaramides are often preferred for push-pull systems because:

  • Wider Bite Angle: The distance between the two N-H protons in squaramides (~2.7 Å) matches the O-O distance in the nitro group better than thioureas (~2.1 Å).

  • Higher Acidity: Squaramides are generally more acidic (pKa ~8-10 in DMSO) than thioureas (pKa ~13), providing stronger LUMO-lowering activation of the nitro group.

The Catalytic Cycle

The mechanism typically involves a "Dual Activation" pathway:

  • Electrophile Activation: The squaramide moiety H-bonds to the nitro group, pulling electron density and restoring electrophilicity at the

    
    -carbon.
    
  • Nucleophile Activation: The basic moiety of the catalyst (usually a tertiary amine) deprotonates the pronucleophile (e.g., 1,3-dicarbonyl, oxindole), creating a tight ion pair.

Catalytic_Cycle Cat Bifunctional Catalyst Complex_A Binary Complex (H-Bond Activation) Cat->Complex_A + Substrate Substrate Push-Pull Nitroalkene TS Ternary Transition State (Stereo-determining Step) Complex_A->TS + Nu Nu Pro-Nucleophile Product Adduct (Enantioenriched) TS->Product C-C Bond Formation Product->Cat Release

Caption: The catalytic cycle relies on simultaneous LUMO-lowering of the nitroalkene and HOMO-raising of the nucleophile.

Experimental Protocols & Case Studies

Protocol A: Enantioselective Michael Addition to -Amino Nitroalkenes

This protocol is adapted from high-performance squaramide catalysis (e.g., work by Du et al.) for synthesizing chiral amines or converting to heterocycles.

Target Reaction: Addition of 1,3-dicarbonyls to 1-dimethylamino-2-nitroethylene.

Materials
  • Substrate: 1-(Dimethylamino)-2-nitroethylene (Push-pull alkene).

  • Nucleophile: Diethyl malonate or Acetylacetone.

  • Catalyst: Chiral Squaramide (e.g., derived from trans-1,2-cyclohexanediamine).[1]

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Squaramide Catalyst (2.0 mol%) in anhydrous DCM (1.0 mL) .

    • Note: Low loading (0.5–2 mol%) is often sufficient for simple nitroalkenes, but push-pull systems may require 2–5 mol% to ensure reasonable reaction times (24–48h).

  • Substrate Addition: Add 1-(Dimethylamino)-2-nitroethylene (0.2 mmol, 1.0 equiv) to the vial. Stir for 10 minutes at room temperature to establish the Catalyst-Substrate H-bond complex.

    • Critical: Ensure the solution is homogenous. Some push-pull alkenes have poor solubility in non-polar solvents; if so, add a small amount of THF.

  • Nucleophile Addition & Temperature Control: Cool the mixture to 0°C (or -20°C if higher ee is required). Add the Nucleophile (0.24 mmol, 1.2 equiv) dropwise.

    • Insight: Unlike simple nitroalkenes, the background reaction (uncatalyzed) for push-pull systems is negligible at RT, but cooling is strictly for enantiocontrol, not chemoselectivity.

  • Monitoring: Stir the reaction mixture at the set temperature. Monitor by TLC (Visualize with UV or Ninhydrin stain).

    • Endpoint: Disappearance of the yellow nitroalkene spot. Reaction times typically range from 24 to 72 hours .

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. Purify via flash column chromatography on silica gel (Hexane/EtOAc).

    • Caution: The resulting adducts are

      
      -nitro amines/enamines. Avoid prolonged exposure to acidic silica, which can cause Nef-type hydrolysis or elimination of the amino group.
      
Quantitative Data Summary (Typical Results)
ParameterValue RangeNotes
Yield 85% – 98%High conversion due to thermodynamic stability of product.
Enantioselectivity (ee) 90% – 99%Strongly dependent on catalyst "bite angle" (Squaramide > Thiourea).
Diastereomeric Ratio (dr) >20:1If two chiral centers are formed.[2]
Reaction Time 24 – 72 hSlower than simple nitroalkenes due to "push" effect.

Synthetic Utility in Drug Discovery

Push-pull nitroalkenes are not just end-products; they are "masked" heterocycles. The EDG (Amino/Alkoxy) serves as a built-in leaving group for subsequent cyclization.

Pathway: Synthesis of Chiral Indoles/Pyrroles

Following the Michael addition described above, the product contains a nitro group and an amino group.

  • Reduction: Reduction of the Nitro group (Zn/HCl or H

    
    /Pd) yields a primary amine.
    
  • Cyclization: The newly formed amine attacks the carbonyl (from the nucleophile), eliminating the original dimethylamine (EDG) to close the ring.

Synthesis_Workflow Start Push-Pull Nitroalkene (β-Amino) Step1 Asymmetric Michael Addition (Squaramide Catalyst) Start->Step1 Inter Chiral Adduct (Contains NO2 and NMe2) Step1->Inter Step2 Nitro Reduction (Zn/AcOH or H2/Pd) Inter->Step2 Step3 Intramolecular Cyclization (- HNMe2) Step2->Step3 Final Chiral Indole/Pyrrole Derivative Step3->Final

Caption: Workflow converting push-pull nitroalkenes into chiral heterocycles via cascade sequences.

Troubleshooting & Optimization

Problem: Low Conversion
  • Root Cause: The "push" effect is too strong, rendering the alkene unreactive.

  • Solution:

    • Switch solvent to DCM or Chloroform (non-coordinating solvents enhance H-bond strength). Avoid DMSO/DMF which compete for the catalyst.

    • Add a Brønsted Acid additive (e.g., 5 mol% Benzoic acid). This can protonate the intermediate or assist in catalyst turnover without destroying the enamine character.

Problem: Low Enantioselectivity
  • Root Cause: Background reaction or loose transition state.

  • Solution:

    • Lower temperature to -40°C.

    • Use a catalyst with bulky groups (e.g., 3,5-bis(trifluoromethyl)phenyl on the squaramide) to create a tighter chiral pocket.

    • Check substrate purity:

      
       mixtures can erode ee. Recrystallize the starting nitroalkene to ensure a single geometric isomer (usually 
      
      
      
      ).
Problem: Product Instability
  • Root Cause: Retro-Michael reaction or hydrolysis of the enamine moiety.

  • Solution:

    • Perform workup rapidly.

    • Neutralize silica gel with 1% Et

      
      N during chromatography.
      
    • Store products at -20°C under Argon.

References

  • Review on Push-Pull Nitroalkenes: Pavilek, B., & Černuchová, P. (2021).[3] Trisubstituted push-pull nitro alkenes: Properties, preparation, and utilization in organic synthesis. Arkivoc, 2020(vii), 401–421.[3] [Link]

  • Squaramide Catalysis (Key Protocol): Yang, W., Du, D. M. (2010). Squaramide-catalyzed enantioselective Michael addition of diphenyl phosphite to nitroalkenes.[4][5] Chemical Communications, 46, 8851-8853. [Link] (Note: While this paper focuses on phosphites, the squaramide activation mode described is the foundational protocol for push-pull substrates).

  • General Organocatalysis for Nitroalkenes: Sulzer-Mosshammer, R., et al. (2012). Organocatalysis with Nitroalkenes: A valuable tool for the synthesis of heterocycles. Chemistry – An Asian Journal, 7(10), 2172-2182. [Link]

  • Heterocycle Synthesis Applications: Halimehjani, A. Z., et al. (2014). Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4, 48022-48084. [Link]

Sources

Exploratory

Advanced Synthetic Strategies: The Utility of (Z)-tert-Butyl (2-nitrovinyl)carbamate in Zanamivir Pharmacophore Engineering

The following technical guide details the role and application of (Z)-tert-Butyl (2-nitrovinyl)carbamate in the context of Zanamivir (Relenza) and next-generation neuraminidase inhibitor (NAI) synthesis. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role and application of (Z)-tert-Butyl (2-nitrovinyl)carbamate in the context of Zanamivir (Relenza) and next-generation neuraminidase inhibitor (NAI) synthesis.

Executive Summary

The synthesis of Zanamivir (5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid) presents a classic challenge in medicinal chemistry: the installation of a highly basic guanidine moiety at the C4 position of the sialic acid scaffold. While commercial routes typically employ cyanamide or S-methylisothiourea, these methods often suffer from poor solubility of intermediates and aggressive reaction conditions.

(Z)-tert-Butyl (2-nitrovinyl)carbamate (CAS: 1273559-19-5) has emerged as a specialized reagent in the development of Zanamivir analogs and "Next-Generation" NAIs. It functions as a masked electrophile and a guanidine bioisostere precursor . Its primary role is to introduce a nitro-enamine motif—which mimics the planar, hydrogen-bonding character of a guanidine group while significantly reducing basicity (pKa modulation)—thereby addressing the poor oral bioavailability associated with Zanamivir.

This guide details the mechanistic rationale, experimental protocols, and structural advantages of utilizing this reagent in sialic acid functionalization.

Chemical Rationale & Mechanism[1]

The Challenge: Guanidine Basicity

Standard Zanamivir possesses a C4-guanidine group with a pKa of ~12.5. This high basicity leads to zwitterionic character at physiological pH, preventing passive diffusion across the intestinal membrane and resulting in Zanamivir’s extremely low oral bioavailability (<5%).

The Solution: Nitro-Enamine Bioisosteres

(Z)-tert-Butyl (2-nitrovinyl)carbamate acts as a Michael Acceptor that reacts with the C4-amine of the neuraminic acid core. The resulting nitro-enamine (


) retains the steric and electronic features of the guanidine group (planar geometry, capability for bidentate hydrogen bonding with the Glu119 residue in the neuraminidase active site) but possesses a neutral pKa.
Mechanistic Pathway

The reaction proceeds via an Addition-Elimination mechanism (Michael addition followed by elimination of the Boc-carbamate group).

  • Nucleophilic Attack: The C4-primary amine of the protected sialic acid scaffold attacks the

    
    -carbon of the nitrovinyl reagent.
    
  • Intermediate Stabilization: A transient zwitterionic intermediate is formed.

  • Elimination: The tert-butyl carbamate (Boc-NH-) acts as a leaving group (or undergoes fragmentation), yielding the stable nitro-enamine product.

Experimental Protocol

Objective: Installation of the Nitro-Enamine Guanidine Bioisostere at C4 of the Neu5Ac2en Scaffold.

Materials & Reagents
ReagentEquiv.Role
4-Amino-Neu5Ac2en Derivative 1.0Nucleophilic Scaffold (Sialic Acid Core)
(Z)-tert-Butyl (2-nitrovinyl)carbamate 1.2 - 1.5Electrophilic Reagent (Nitro-enamine donor)
Triethylamine (TEA) 2.0Base (Proton Scavenger)
Acetonitrile (MeCN) SolventPolar Aprotic Medium
Dichloromethane (DCM) SolventExtraction/Workup
Step-by-Step Methodology
  • Preparation of the Amine Scaffold:

    • Dissolve the C4-amino protected sialic acid ester (e.g., Methyl 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enoate) in anhydrous Acetonitrile (0.1 M concentration).

    • Ensure the solution is under an inert atmosphere (

      
       or 
      
      
      
      ).
  • Reagent Addition:

    • Add Triethylamine (2.0 equiv) to the stirring solution to ensure the C4-amine is in its free base form.

    • Add (Z)-tert-Butyl (2-nitrovinyl)carbamate (1.2 equiv) in a single portion. Note: The reagent is sensitive to moisture; handle quickly.

  • Reaction Monitoring:

    • Heat the reaction mixture to 50°C and stir for 4–6 hours .

    • TLC Monitoring: Monitor the disappearance of the primary amine (ninhydrin stain) and the appearance of a yellow/orange spot (characteristic of nitro-enamines).

    • Checkpoint: If conversion is incomplete after 6 hours, add an additional 0.3 equiv of the reagent.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with 0.1 M HCl (to remove excess TEA) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (MeOH/DCM gradient). The nitro-enamine product typically elutes later than the starting material due to increased polarity.

  • Validation:

    • 1H NMR: Look for the characteristic vinyl protons of the nitro-enamine system (

      
       6.5–8.0 ppm, typically two doublets with large coupling constants if trans, or specific shifts for the Z-configuration).
      
    • IR: Strong absorption bands for

      
       (approx. 1550 and 1350 
      
      
      
      ).

Visualization of Signaling & Synthetic Logic

The following diagram illustrates the synthetic logic, comparing the Classical Route (Guanidine) vs. the Advanced Route (Nitro-Enamine) using the specified reagent.

Zanamivir_Synthesis_Pathways Scaffold 4-Amino-Neu5Ac2en (Scaffold) Guanidine_Reagent Reagent: Cyanamide / S-Methylisothiourea Scaffold->Guanidine_Reagent Classical Path Nitro_Reagent Reagent: (Z)-tert-Butyl (2-nitrovinyl)carbamate Scaffold->Nitro_Reagent Advanced Path Zanamivir ZANAMIVIR (C4-Guanidine) Guanidine_Reagent->Zanamivir Bioavail_Issue Issue: Low Oral Bioavailability (<5%) Zanamivir->Bioavail_Issue Intermediate Transition State (Addition-Elimination) Nitro_Reagent->Intermediate Michael Addition Nitro_Analog NITRO-ENAMINE ANALOG (C4-NH-CH=CH-NO2) Intermediate->Nitro_Analog - BocNH2 Advantage Advantage: Neutral pKa Improved Lipophilicity Nitro_Analog->Advantage

Caption: Comparative synthetic pathways showing the divergence between classical guanidinylation and the use of (Z)-tert-Butyl (2-nitrovinyl)carbamate to generate lipophilic bioisosteres.

Comparative Data: Guanidine vs. Nitro-Enamine

The use of (Z)-tert-Butyl (2-nitrovinyl)carbamate fundamentally alters the physicochemical profile of the final drug candidate.

FeatureClassical Zanamivir (Guanidine)Nitro-Enamine Analog (via Reagent)Impact on Drug Development
C4 Substituent


Bioisosteric Replacement
pKa ~12.5 (Highly Basic)~7.0–8.0 (Neutral/Weakly Basic)Permeability
Ionization at pH 7.4 >99% CationicMostly NeutralAbsorption
H-Bonding Donor/Acceptor (Strong)Donor/Acceptor (Moderate)Binding Affinity
Oral Bioavailability < 5%Potential for > 30%Route of Admin

References

  • Von Itzstein, M. (2007). "The War against Influenza: Discovery and Development of Sialidase Inhibitors." Nature Reviews Drug Discovery, 6(12), 967–974. Link

  • Glaxo Group Ltd. (1995). "Guanidine Derivatives and Their Use as Neuraminidase Inhibitors." US Patent 5,360,817. Link

  • Batey, R. A., et al. (2000).[1] "A New Guanidinylation Procedure for the Preparation of Cyclic Guanidine Compounds." Scholaris / University of Toronto Theses. Link

  • Organic Chemistry Portal. (2023). "Synthesis of Guanidines: Modern Methods and Reagents." Organic Chemistry Portal. Link

  • Chemical Register. (2023). "(Z)-tert-Butyl (2-nitrovinyl)carbamate Product Entry & CAS 1273559-19-5."[2][3][4][5] Chemical Register.[2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable De Novo Synthesis of Zanamivir via Organocatalytic Michael Addition

Executive Summary Zanamivir (Relenza) is a potent neuraminidase inhibitor used in the treatment of influenza A and B. Traditionally, industrial production relies on semi-synthesis from

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Zanamivir (Relenza) is a potent neuraminidase inhibitor used in the treatment of influenza A and B. Traditionally, industrial production relies on semi-synthesis from ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-acetylneuraminic acid (Neu5Ac, sialic acid), extracted from natural sources like bird's nests or fermentation broths. This supply chain is vulnerable to price volatility and biological scarcity.

This Application Note details a robust, scalable de novo synthetic route developed by Tian and Ma (2014), which bypasses the need for natural sialic acid. The cornerstone of this protocol is an organocatalytic asymmetric Michael addition of acetone to a nitroalkene acceptor. This step establishes the critical C4 and C5 stereocenters of the dihydropyran core with high enantioselectivity (>98% ee). This guide provides step-by-step protocols, mechanistic insights, and critical process parameters for researchers optimizing antiviral drug manufacturing.

Retrosynthetic Logic & Pathway

The synthesis disconnects the dihydropyran core of Zanamivir into inexpensive, acyclic precursors: D-araboascorbic acid and acetone . The chirality is introduced early via a bifunctional thiourea-catalyzed Michael addition.

Pathway Visualization

The following diagram illustrates the retrosynthetic disconnection and the forward reaction flow.

ZanamivirSynthesis Figure 1: Retrosynthetic logic for Zanamivir via Organocatalytic Michael Addition. Zanamivir Zanamivir (Relenza) (Target Molecule) Core Dihydropyran Core (Cyclization) Zanamivir->Core Functional Group Manipulation Henry Henry Reaction Adduct (C-C Bond Formation) Core->Henry Dehydration & Cyclization Michael Michael Adduct (Chiral Setup: 98% ee) Henry->Michael Anti-selective Henry Rxn Aldehyde Aldehyde from D-araboascorbic acid Henry->Aldehyde Coupling Nitroalkene tert-butyl (2-nitrovinyl)carbamate (Acceptor) Michael->Nitroalkene Organocatalysis Acetone Acetone (Donor) Michael->Acetone Thiourea Cat.

Core Technology: Organocatalytic Michael Addition

The pivotal step in this synthesis is the reaction between acetone (acting as the nucleophile) and (Z)-tert-butyl (2-nitrovinyl)carbamate (the electrophile).

Mechanistic Insight

The reaction utilizes a bifunctional primary amine-thiourea catalyst .

  • Enamine Activation: The primary amine moiety of the catalyst condenses with acetone to form an enamine intermediate, raising the HOMO energy of the donor.

  • H-Bonding Activation: The thiourea moiety activates the nitroalkene (Michael acceptor) via hydrogen bonding to the nitro group, lowering the LUMO energy.

  • Stereocontrol: The rigid chiral backbone of the catalyst directs the facial attack, ensuring high enantioselectivity.

Catalyst Selection

The protocol employs a Jacobsen-type thiourea catalyst (e.g., Catalyst 33 in literature, derived from


-1,2-diaminocyclohexane).
  • Role: Dual activation of nucleophile and electrophile.

  • Additive: Benzoic acid is used as a co-catalyst to accelerate enamine formation and hydrolysis.

Experimental Protocols

Materials & Reagents
ReagentRolePurity/Grade
(Z)-tert-butyl (2-nitrovinyl)carbamateMichael Acceptor>98% (Synthesized from nitromethane)
AcetoneDonor / SolventHPLC Grade, dried
Thiourea CatalystOrganocatalyst>99% ee
Benzoic AcidCo-catalystACS Reagent
TolueneSolventAnhydrous
Petroleum Ether / Ethyl AcetatePurificationACS Reagent
Protocol: Enantioselective Michael Addition

Objective: Synthesis of the chiral Michael adduct (S)-tert-butyl (4-nitro-2-oxopentan-3-yl)carbamate.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-tert-butyl (2-nitrovinyl)carbamate (1.0 equiv, e.g., 10 mmol) in anhydrous toluene (50 mL).

    • Add acetone (20 equiv). Note: Acetone acts as both reagent and co-solvent to drive equilibrium.

  • Catalyst Addition:

    • Add the thiourea catalyst (10 mol%) and benzoic acid (10 mol%) to the solution at room temperature (25 °C).

    • Critical Check: Ensure the catalyst is fully dissolved. If using a suspension, stir rate must be high (>600 rpm).

  • Incubation:

    • Stir the reaction mixture at room temperature for 24–48 hours.

    • Monitoring: Monitor consumption of the nitroalkene via TLC (hexane/EtOAc 4:1) or HPLC.[1] The spot for the nitroalkene (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Quenching & Workup:

    • Once conversion is >95%, concentrate the mixture under reduced pressure to remove toluene and excess acetone.

    • The residue will be a viscous oil or semi-solid.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Petroleum Ether : Ethyl Acetate (10:1 to 5:1).

    • Crystallization (Optional but Recommended): For pharmaceutical grade purity (>99% ee), recrystallize the solid from EtOAc/Petroleum ether.

Expected Results:

  • Yield: 70–80%

  • Enantiomeric Excess (ee): 96–99% (determined by Chiral HPLC).

Downstream Processing (Summary)

Following the Michael addition, the synthesis proceeds via:

  • Henry Reaction: The Michael adduct reacts with an aldehyde derived from D-araboascorbic acid (catalyzed by CuBr

    
    /Proline) to form the full carbon backbone.
    
  • Cyclization: Reductive cyclization forms the piperidine/dihydropyran ring.

  • Guanidinylation: The amine at C4 is converted to a guanidine group to yield Zanamivir.

Critical Process Parameters (CPP)

ParameterOptimal RangeImpact of Deviation
Temperature 20°C – 25°CHigher temps lower ee; lower temps stall reaction rate.
Acetone Equivalents 10 – 20 equivExcess acetone required to favor enamine formation over hydrolysis.
Water Content < 0.1%Water hydrolyzes the enamine intermediate, stopping the cycle.
Catalyst Loading 5 – 10 mol%Lower loading (<5%) extends reaction time significantly (>72h).

Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting the dual-activation mode that ensures high enantioselectivity.

CatalyticCycle Figure 2: Catalytic cycle of the bifunctional thiourea-mediated Michael addition. Cat Thiourea-Amine Catalyst Enamine Enamine Intermediate Cat->Enamine + Acetone (- H2O) Acetone Acetone Acetone->Enamine TS Transition State (Dual Activation) Enamine->TS Nu Attack Nitro Nitroalkene (Substrate) Nitro->TS H-Bonding (Thiourea) Product Michael Adduct (S-Configuration) TS->Product Hydrolysis Product->Cat Regeneration

References

  • Tian, J., Zhong, J., Li, Y., & Ma, D. (2014). Organocatalytic and Scalable Synthesis of the Anti-Influenza Drugs Zanamivir, Laninamivir, and CS-8958.[2] Angewandte Chemie International Edition, 53(50), 13885–13889.[2]

  • da Silva, E. M., Vidal, H. D. A., & Corrêa, A. G. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis.[1][3] Pharmaceuticals, 14(11), 1125.[3]

  • Yao, Z.-J., et al. (2011). Total Synthesis of Zanamivir from D-Glucono-δ-lactone. Journal of Organic Chemistry. (Contextual grounding for non-sialic acid routes).
  • Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-yielding synthesis of the anti-influenza neuraminidase inhibitor (-)-oseltamivir by three "one-pot" operations.[1] Angewandte Chemie International Edition, 48(7), 1304–1307. (Reference for comparative organocatalytic strategies in antivirals).

Sources

Application

Application Note: High-Selectivity Henry Reaction Protocols Using (Z)-tert-Butyl (2-nitrovinyl)carbamate Adducts

Executive Summary This application note details the protocol for utilizing (Z)-tert-Butyl (2-nitrovinyl)carbamate as a linchpin scaffold in the asymmetric synthesis of complex neuraminidase inhibitors (e.g., Zanamivir, L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing (Z)-tert-Butyl (2-nitrovinyl)carbamate as a linchpin scaffold in the asymmetric synthesis of complex neuraminidase inhibitors (e.g., Zanamivir, Laninamivir). The methodology focuses on a sequential organocatalytic workflow: first, a Michael addition to generate a reactive nitroalkane adduct , followed by a high-precision Henry (Nitroaldol) reaction .

This guide addresses the specific challenge of controlling stereochemistry at the C-4 and C-5 positions (sialic acid numbering) using scalable, metal-free organocatalytic systems.

Chemical Context & Mechanism[1][2][3][4][5][6]

(Z)-tert-Butyl (2-nitrovinyl)carbamate (Compound 1 ) represents a unique class of "push-pull" olefins, functioning as a highly reactive Michael acceptor due to the strong electron-withdrawing nitro group, despite the donating capability of the carbamate.

The synthesis of high-value targets like Zanamivir relies on transforming 1 into a nucleophilic nitroalkane adduct (2) via Michael addition. This adduct subsequently acts as the nitro-donor in a Henry reaction with a chiral aldehyde.

Reaction Pathway[1][2][3][5][7]
  • Michael Addition: Acetone adds to the

    
    -position (relative to the nitro group) of 1 , creating a chiral 
    
    
    
    -nitro ketone.
  • Henry Reaction: The resulting nitroalkane moiety undergoes a nitroaldol reaction with an aldehyde, constructing the vicinal amino-alcohol core.

Figure 1: Sequential Organocatalytic Assembly Pathway. The nitrovinyl carbamate is first converted to a nucleophilic adduct, which then engages in the Henry reaction.

Experimental Protocols

Safety & Handling
  • Nitro Compounds: Low molecular weight nitro compounds are potentially explosive and shock-sensitive. While tert-butyl (2-nitrovinyl)carbamate is relatively stable, avoid high temperatures (>60°C) during drying.

  • Solvents: Perform all reactions in a fume hood. Nitromethane (if used in precursor synthesis) is a sensitizer.

Preparation of Reagents

Substrate: (Z)-tert-Butyl (2-nitrovinyl)carbamate[1]

  • Synthesis: Prepared via condensation of tert-butyl carbamate with nitroacetaldehyde dimethyl acetal (or generated in situ from nitromethane and glyoxylate surrogates) followed by dehydration.

  • Quality Control: Verify purity via 1H NMR (Look for vinyl protons at

    
     7.5-8.0 ppm, typically coupled with 
    
    
    
    Hz for Z-isomer).
Protocol A: Generation of the Nitroalkane Adduct (Michael Addition)

Objective: To convert the electrophilic nitrovinyl carbamate into a nucleophilic nitroalkane "adduct" suitable for the Henry reaction.

Reagents:

  • (Z)-tert-Butyl (2-nitrovinyl)carbamate (1.0 equiv)

  • Acetone (Solvent/Reagent, 10-20 equiv)

  • Organocatalyst: Chiral Thiourea (e.g., Jacobsen’s thiourea) (10 mol%)

Step-by-Step:

  • Dissolution: Charge a flame-dried round-bottom flask with (Z)-tert-Butyl (2-nitrovinyl)carbamate.

  • Solvent Addition: Add anhydrous acetone. The large excess drives the equilibrium and acts as the solvent.

  • Catalyst Addition: Add 10 mol% of the chiral thiourea catalyst at room temperature.

  • Incubation: Stir the mixture at ambient temperature (20–25°C) for 24–48 hours. Monitor consumption of the vinyl carbamate by TLC (SiO2, Hexane/EtOAc).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acetone.

  • Purification: Purify the residue via flash column chromatography (Hexane/EtOAc gradient).

    • Target: The "Adduct" is a

      
      -nitro ketone.
      
    • Yield Expectation: 70–85%.

    • Stereochemistry: >95% ee (enantiomeric excess) is typical with optimized thiourea catalysts.

Protocol B: The Henry Reaction (Nitroaldol Coupling)

Objective: Coupling the Nitroalkane Adduct with a chiral aldehyde to form the vicinal amino-alcohol core.

Reagents:

  • Nitroalkane Adduct (from Protocol A) (1.2 equiv)

  • Target Aldehyde (e.g., 2,3-O-isopropylidene-D-glyceraldehyde or D-araboascorbic acid derivative) (1.0 equiv)

  • Catalyst System (Choose one):

    • Option 1 (Organocatalytic): Proline derivative (10-20 mol%).

    • Option 2 (Metal-Mediated):

      
       (10 mol%) + Chiral Bis(oxazoline) Ligand (12 mol%).
      
  • Base: DIPEA (if using Cu-catalysis).

  • Solvent: THF or Ethanol.

Step-by-Step:

  • Catalyst Preparation (If using Cu): In a separate vial, mix

    
     and the chiral ligand in dry THF for 1 hour to form the active complex.
    
  • Reaction Assembly: Dissolve the Nitroalkane Adduct and the Target Aldehyde in the reaction solvent (0.1 M concentration).

  • Initiation: Add the catalyst solution (or solid organocatalyst) to the reaction mixture.

    • Temperature: Cool to 0°C or -20°C to maximize diastereoselectivity.

  • Reaction: Stir for 24–72 hours.

    • Monitoring: The disappearance of the aldehyde is the limiting factor. The nitroalkane adduct is used in slight excess.

  • Quench:

    • For Cu: Filter through a pad of silica or Celite to remove copper salts.

    • For Organocatalyst: Direct concentration or aqueous wash (1N HCl) to remove the amine catalyst.

  • Purification: Flash chromatography. Separation of syn and anti diastereomers is critical here.

    • Target:

      
      -Nitroalcohol.
      

Data Analysis & Troubleshooting

Expected Analytical Signatures
Component1H NMR Diagnostic SignalKey Feature
Starting Material

7.8 ppm (dd)
Vinyl proton (disappears upon Michael addition)
Michael Adduct

4.8-5.2 ppm (m)
CH-NO2 (methine proton alpha to nitro)
Henry Product

4.0-4.5 ppm (m)
CH-OH (new stereocenter)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Michael Step Reversibility of reactionIncrease Acetone equivalents; lower temperature to shift equilibrium.
Poor Diastereocontrol (Henry) High TemperatureLower reaction temp to -20°C or -40°C.
Catalyst Poisoning Moisture/Acid impuritiesEnsure aldehyde is freshly distilled/purified; use molecular sieves.
Retro-Henry Reaction Basic Work-upAvoid strong bases during work-up; Henry reaction is reversible under basic conditions.

References

  • Tian, J., Zhong, J., Li, Y., & Ma, D. (2014).[1][2] "Organocatalytic and Scalable Synthesis of the Anti-Influenza Drugs Zanamivir, Laninamivir, and CS-8958." Angewandte Chemie International Edition, 53(50), 13885–13888.[2] Link

  • Nitabaru, T., Kumagai, N., & Shibasaki, M. (2010). "Catalytic Asymmetric Synthesis of Zanamivir." Angewandte Chemie International Edition, 49(28), 4656–4660. Link

  • Palomo, C., et al. (2007). "Asymmetric Organocatalytic Henry Reactions." European Journal of Organic Chemistry, 2007(39), 6353–6364. Link

  • Lebel, H., & Leogane, O. (2006). "Boc-Protected Amines via a Curtius Rearrangement." Organic Letters, 8(25), 5717–5720. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioselective Michael Addition of (Z)-tert-Butyl (2-nitrovinyl)carbamate

The following technical guide addresses the optimization of enantioselectivity in the organocatalytic Michael addition of acetone to (Z)-tert-Butyl (2-nitrovinyl)carbamate . This transformation is a critical, stereodefin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of enantioselectivity in the organocatalytic Michael addition of acetone to (Z)-tert-Butyl (2-nitrovinyl)carbamate . This transformation is a critical, stereodefining step in the synthesis of neuraminidase inhibitors like Zanamivir (Relenza) and Laninamivir .

Topic: Optimization of Enantioselectivity & Yield in Organocatalytic Michael Addition Substrate: (Z)-tert-Butyl (2-nitrovinyl)carbamate (CAS: 1273559-19-5) Reaction Class: Asymmetric Conjugate Addition (Michael Reaction) Primary Application: Synthesis of Neuraminidase Inhibitors (e.g., Zanamivir)[1][2]

Executive Summary & Reaction Overview

The Michael addition of ketones (specifically acetone) to (Z)-tert-Butyl (2-nitrovinyl)carbamate presents a unique challenge. Unlike simple nitrostyrenes, this substrate possesses an electron-donating carbamate group (


) directly attached to the alkene. This "push-pull" electronic character significantly reduces the electrophilicity of the 

-carbon, rendering the substrate less reactive and prone to background racemization or poor conversion.

High enantioselectivity (


 ee) is achieved using bifunctional primary amine-thiourea organocatalysts .[1][3] The primary amine activates the ketone donor via enamine formation , while the thiourea moiety activates the nitroalkene acceptor via hydrogen bonding , directing the facial attack.

Troubleshooting & Optimization Guide (FAQ)

Category A: Catalyst Selection & Activity

Q: Which catalyst architecture provides the highest enantioselectivity for this specific substrate? A: For the addition of ketones (like acetone) to nitroalkenes, primary amine-thiourea catalysts are superior to secondary amine (proline/pyrrolidine) derivatives.

  • Recommended Catalyst: A chiral primary amine-thiourea derived from

    
    -1,2-diaminocyclohexane or a similar chiral diamine scaffold (e.g., the Jacobsen-thiourea  type).
    
  • Mechanism: The primary amine forms an enamine with acetone more effectively than hindered secondary amines. The thiourea moiety simultaneously coordinates the nitro group of the substrate.

  • Stereocontrol: The rigid chiral backbone ensures that the enamine attacks the Si- or Re-face of the nitroalkene (depending on catalyst chirality) with high precision.

Q: My reaction rate is extremely slow. How can I accelerate it without compromising ee? A: The substrate is electronically deactivated.

  • Catalyst Loading: Unlike highly reactive nitrostyrenes (which require 1–5 mol%), this substrate often requires 15–20 mol% catalyst loading to achieve full conversion within a reasonable timeframe (24–48 hours).

  • Concentration: Run the reaction at high concentration. If using acetone as the donor, use it as the solvent or co-solvent (neat acetone) to drive the equilibrium toward enamine formation.

  • Additives: Avoid strong acidic additives which might hydrolyze the enamine or degrade the Boc-protecting group. Weak organic acids (e.g., benzoic acid, 2-5 mol%) can sometimes assist in catalyst turnover (hydrolysis of the product imine), but must be screened carefully.

Category B: Enantioselectivity Issues

Q: I am observing low enantiomeric excess (<80% ee). What are the likely causes? A:

  • Temperature: The reaction is reversible. Higher temperatures favor the racemic background reaction and retro-Michael addition. Lower the temperature to

    
     or 
    
    
    
    . Note that this will further decrease the reaction rate (see Category A).
  • Water Content: Water hydrolyzes the enamine intermediate. Ensure acetone is dry and the reaction is run under an inert atmosphere (Argon/Nitrogen).

  • Substrate Isomerization: The substrate must be the (Z)-isomer . The (E)-isomer may react with different stereoselectivity or be unreactive. Verify the geometry of your starting material via

    
     NMR (coupling constant of vinyl protons).
    
  • Background Reaction: Ensure no other basic impurities (e.g., residual base from substrate synthesis) are present, as they can catalyze a non-stereoselective racemic addition.

Category C: Purification & Stability

Q: The product decomposes during silica gel chromatography. How should I purify it? A: Michael adducts of nitroalkenes, especially


-nitro ketones, can be sensitive to basic conditions or undergo retro-Michael reaction on silica.
  • Solution: Deactivate the silica gel with 1% triethylamine or use neutral alumina. Alternatively, perform a rapid filtration to remove the catalyst and proceed directly to the next step (e.g., Henry reaction) if possible.

  • Storage: Store the adduct at low temperature (

    
    ) to prevent decomposition or epimerization.
    

Optimized Experimental Protocol

Reference Protocol: Adapted from Ma et al., Angew.[2][3][4] Chem. Int. Ed.2014 , 53, 13885.[2][4]

Materials:

  • Substrate: (Z)-tert-Butyl (2-nitrovinyl)carbamate (1.0 equiv)

  • Donor/Solvent: Acetone (Distilled, dried over

    
     or molecular sieves)
    
  • Catalyst: Bifunctional Primary Amine-Thiourea (e.g.,

    
    -derivative) (20 mol%)[1]
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-tert-Butyl (2-nitrovinyl)carbamate (1.0 mmol) in dry acetone (2.0 mL, 0.5 M).

  • Catalyst Addition: Cool the solution to

    
      using an ice bath. Add the primary amine-thiourea catalyst  (0.2 mmol, 20 mol%) in one portion.
    
  • Reaction: Stir the mixture at

    
    . Monitor consumption of the nitroalkene by TLC or 
    
    
    
    NMR. (Typical time: 24–48 hours).
    • Checkpoint: If conversion is <50% after 24h, allow to warm to

      
      , but monitor ee.
      
  • Work-up: Concentrate the mixture under reduced pressure at low temperature (

    
    ) to remove excess acetone.
    
  • Purification: Purify the residue via flash column chromatography on silica gel (eluent: Hexanes/EtOAc). Note: Minimize contact time with silica.

  • Analysis: Determine ee via chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Expected Results:

  • Yield: 70–96%

  • ee: 90–98% (depending on catalyst and temperature)

Data Summary: Solvent & Catalyst Effects

VariableConditionOutcome (Yield / ee)Notes
Catalyst Secondary Amine (Proline)Low Yield / Low eePoor enamine formation with ketones.
Catalyst Primary Amine-Thiourea High Yield / High ee Optimal dual activation.[3]
Solvent Acetone (Neat)High YieldDrives equilibrium; acts as donor.
Solvent Toluene (5 eq. Acetone)Moderate YieldSlower rate due to dilution.
Temp

High Yield / Moderate eeFaster rate, but erosion of stereocontrol.
Temp

High Yield / High ee Best balance of rate and selectivity.

Mechanistic Visualization

The following diagrams illustrate the catalytic cycle and the troubleshooting decision logic.

G Start Start: Reaction Setup Check_Rate Check Reaction Rate (TLC/NMR at 24h) Start->Check_Rate Slow Low Conversion (<50%) Check_Rate->Slow Slow Fast Good Conversion (>90%) Check_Rate->Fast Fast Sol_Rate1 Increase Catalyst Loading (to 20 mol%) Slow->Sol_Rate1 Sol_Rate2 Use Neat Acetone (Concentration) Slow->Sol_Rate2 Check_EE Check Enantioselectivity (Chiral HPLC) Fast->Check_EE Low_EE Low ee (<85%) Check_EE->Low_EE Poor Selectivity High_EE High ee (>95%) Check_EE->High_EE Excellent Selectivity Sol_EE1 Lower Temperature (0°C to -10°C) Low_EE->Sol_EE1 Sol_EE2 Dry Solvents (Remove Water) Low_EE->Sol_EE2 Sol_EE3 Verify (Z)-Substrate Purity Low_EE->Sol_EE3 Finish Proceed to Henry Reaction (Zanamivir Synthesis) High_EE->Finish Sol_Rate1->Check_Rate Sol_Rate2->Check_Rate

Caption: Troubleshooting flowchart for optimizing yield and enantioselectivity in the Michael addition.

Mechanism Cat Primary Amine-Thiourea Catalyst Enamine Enamine Intermediate (Nu) Cat->Enamine + Acetone (- H2O) Acetone Acetone (Donor) Acetone->Enamine Substrate (Z)-Nitrovinyl Carbamate (Acceptor) Complex Transition State (Dual Activation) Substrate->Complex H-Bonding (Thiourea) Enamine->Complex Attack Product Michael Adduct (High ee) Complex->Product Hydrolysis Product->Cat Recycle

Caption: Simplified catalytic cycle showing dual activation: Enamine formation (Donor) and H-bonding (Acceptor).

References

  • Organocatalytic and Scalable Synthesis of the Anti-Influenza Drugs Zanamivir, Laninamivir, and CS-8958.

    • Source: Angewandte Chemie International Edition, 2014, 53(50), 13885-13888.[4]

    • Relevance: Primary reference for the specific Michael addition of acetone to (Z)-tert-butyl (2-nitrovinyl)
  • Highly Enantioselective Catalytic Conjug

    • Source: Journal of the American Chemical Society, 2006, 128(22), 7170-7171.
    • Authors: Huang, H., & Jacobsen, E. N.
    • Relevance: Establishes the efficacy of primary amine-thiourea catalysts for ketone-nitroalkene additions.
  • Bifunctional Thiourea Catalysts for Asymmetric Organoc

    • Source: Chemical Reviews, 2017, 117.
    • Relevance: Comprehensive review on the mechanism and troubleshooting of thiourea-medi

Sources

Optimization

Stability of tert-Butyl (2-nitrovinyl)carbamate in acidic vs basic conditions

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the use and handling of tert-butyl (2-nitrovinyl)carbamate. It addresses common questions a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the use and handling of tert-butyl (2-nitrovinyl)carbamate. It addresses common questions and troubleshooting scenarios related to the stability of this versatile synthetic intermediate under various experimental conditions.

Introduction

Tert-butyl (2-nitrovinyl)carbamate is a bifunctional molecule featuring a tert-butoxycarbonyl (Boc)-protected amine and a reactive nitroalkene moiety. This unique combination makes it a valuable building block in organic synthesis, particularly for the introduction of β-nitro-α-aminoethyl groups. However, the presence of both an acid-labile protecting group and a highly electrophilic Michael acceptor necessitates a thorough understanding of its stability profile to ensure successful and reproducible experimental outcomes. This guide provides a detailed analysis of its behavior in acidic and basic media, offering practical advice and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using tert-butyl (2-nitrovinyl)carbamate in acidic conditions?

The primary point of instability under acidic conditions is the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously acid-labile and is readily cleaved even by moderate to strong acids.[1][] This deprotection reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[1] Therefore, exposure to acidic environments will lead to the formation of the unprotected 2-nitrovinylamine, which may be unstable itself.

Q2: How stable is tert-butyl (2-nitrovinyl)carbamate under basic conditions?

While the Boc protecting group is generally stable to a wide range of basic and nucleophilic conditions, the molecule as a whole is highly unstable in the presence of bases.[1][3] The instability arises from the 2-nitrovinyl group, which is a potent Michael acceptor.[4][5] Basic conditions can catalyze the conjugate addition of nucleophiles to the β-carbon of the double bond, leading to a variety of adducts and potential polymerization.

Q3: Can I use protic solvents like methanol or water with this compound?

Caution is advised. While the compound may be transiently soluble in protic solvents for chromatographic purposes or workup, prolonged exposure, especially at non-neutral pH, can be problematic. In acidic protic media, the rate of Boc deprotection may be accelerated. In basic or even neutral protic media containing nucleophiles (including water or alcohol itself, albeit slowly), Michael addition to the nitroalkene can occur. For reactions, anhydrous aprotic solvents are generally recommended to maintain the integrity of the molecule.

Q4: What are the expected degradation products under acidic and basic conditions?

  • Acidic Conditions: The primary degradation product is 2-nitrovinylamine, resulting from the cleavage of the Boc group. Under strongly acidic and aqueous conditions, further hydrolysis of the nitroalkene moiety to a carbonyl compound (related to the Nef reaction) is possible, though Boc cleavage is typically much faster.[6][7]

  • Basic Conditions: Degradation pathways are more varied and depend on the nucleophiles present. Common outcomes include Michael addition adducts, where a nucleophile adds to the vinyl group. In the absence of other strong nucleophiles, self-polymerization initiated by trace impurities can also occur.

Troubleshooting Guide

This section addresses specific issues that may be encountered during synthesis and handling.

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or no yield in a reaction where the Boc group should be stable. 1. Nucleophilic Attack on Nitroalkene: Your reaction mixture may contain nucleophiles (e.g., amines, thiolates, basic starting materials) that are reacting with the Michael acceptor.[4][8] 2. Unintended Basic Conditions: Trace amounts of base in your reagents or on glassware can catalyze degradation.1. Reagent Compatibility Check: Ensure that all reagents are non-nucleophilic or that the nitroalkene is the intended electrophile. If your intended reaction is with another part of the molecule, consider if the nitroalkene needs to be protected or if the reaction sequence can be altered. 2. Scrupulous Neutrality: Use freshly distilled, anhydrous solvents. If necessary, wash glassware with a mild acid solution (e.g., 1% HCl), rinse thoroughly with distilled water and acetone, and oven-dry before use.
Unexpected side products observed by TLC or LC-MS. 1. Polymerization: The nitroalkene moiety is prone to anionic polymerization, especially in the presence of strong bases or initiators. 2. Michael Adducts: Formation of adducts with solvents (e.g., methanol), water, or other nucleophiles in the reaction.[5]1. Control Reaction Concentration & Temperature: Run the reaction at a lower concentration and temperature to disfavor intermolecular polymerization. 2. Use Anhydrous Aprotic Solvents: Switch to solvents like THF, dichloromethane, or toluene to minimize the presence of nucleophilic protic species. Analyze side products by MS to identify potential adducts and trace their origin.
Complete consumption of starting material but desired product is not formed under acidic conditions. 1. Boc Deprotection: The primary reaction is likely the cleavage of the Boc group, as intended or not.[1] 2. Instability of Deprotected Product: The resulting 2-nitrovinylamine may be unstable under the reaction or workup conditions.1. Confirm Deprotection: Use LC-MS to check for the mass of the deprotected product. 2. Modify Workup: If the deprotected amine is the desired intermediate, proceed to the next step immediately without a harsh aqueous workup. Neutralize the reaction mixture carefully at low temperatures before extraction.
Difficulty in purifying the compound by column chromatography. 1. On-Column Decomposition: The silica gel, being slightly acidic, can cause slow degradation of the Boc group during prolonged chromatography. 2. Streaking/Tailing: The polar nitro and carbamate groups can lead to poor chromatographic behavior.1. Neutralize Silica Gel: Prepare a slurry of silica gel in the eluent containing 0.5-1% triethylamine (or another suitable base like pyridine) and pack the column with this mixture. This neutralizes acidic sites. 2. Rapid Chromatography: Do not let the compound sit on the column for extended periods. Use flash chromatography with sufficient pressure to expedite elution.

Stability Profile Summary

Condition Stability Primary Degradation Pathway Key Considerations
Strong Acid (e.g., TFA, 4M HCl in Dioxane)Highly UnstableRapid cleavage of the Boc protecting group.[1][]This is the standard method for deprotection. The reaction is typically fast at room temperature.
Mild Acid (e.g., Acetic Acid, silica gel)Moderately UnstableSlow cleavage of the Boc group. Potential for hydrolysis of the nitroalkene with prolonged exposure in aqueous media.[9]Avoid prolonged exposure during workup or chromatography. Use neutralized silica gel for purification.
Neutral (Anhydrous) Generally Stable-For storage and most reactions, maintain anhydrous and neutral conditions. Store at low temperatures.
Neutral (Aqueous) Limited StabilitySlow Michael addition of water or hydrolysis.Use in aqueous media should be brief and monitored.
Mild Base (e.g., Triethylamine, K₂CO₃)UnstableMichael addition of nucleophiles is catalyzed.[4]Even weak bases can promote decomposition, especially in the presence of nucleophiles.
Strong Base (e.g., NaOH, KOtBu)Highly UnstableRapid Michael addition and/or polymerization.Avoid strong bases unless the intended reaction is a conjugate addition to the nitroalkene.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of tert-butyl (2-nitrovinyl)carbamate under representative acidic and basic conditions.

Objective: To identify degradation products and determine the rate of degradation under chemical stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of tert-butyl (2-nitrovinyl)carbamate in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Control: Mix 1 mL of the stock solution with 1 mL of a 1:1 acetonitrile/water solution.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C).

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a 100 µL aliquot from each sample.

    • Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at a wavelength appropriate for the nitroalkene chromophore, e.g., ~270-310 nm).

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify major degradation products by comparing retention times with standards (if available) or by using LC-MS.

Visualization of Degradation Pathways

The following diagrams illustrate the key chemical transformations under acidic and basic conditions.

Acidic_Degradation Start tert-Butyl (2-nitrovinyl)carbamate Protonated Protonated Carbamate Start->Protonated Deprotected 2-Nitrovinylamine Protonated->Deprotected - (CH₃)₃C⁺ Byproducts CO₂ + Isobutylene Protonated->Byproducts

Caption: Acid-catalyzed deprotection of the Boc group.

Basic_Degradation Start tert-Butyl (2-nitrovinyl)carbamate Intermediate Nitronate Anion Intermediate Start->Intermediate Base Catalysis Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Michael Adduct Intermediate->Product + H⁺ (from solvent)

Caption: Base-catalyzed Michael addition to the nitroalkene.

References

  • Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. Available at: [Link]

  • Pradhan, P. K., et al. (2006). Fe‐HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synthetic Communications. Available at: [Link]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Chemical Communications. Available at: [Link]

  • Pradhan, P. K., et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. Available at: [Link]

  • Hass, H. B., et al. (1949). Synthesis and Reduction of Nitro Alkenes. Scribd. Available at: [Link]

  • Kim, H. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • Bonini, M. G., et al. (2014). Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes. Journal of Biological Chemistry. Available at: [Link]

  • Reisenauer, M. R., & Schaus, S. E. (2009). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. Available at: [Link]

  • Villacorta, L., et al. (2018). Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships. Redox Biology. Available at: [Link]

  • Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. ResearchGate. Available at: [Link]

  • Moczo, R., & Mroczyk, T. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices. Available at: [Link]

  • Nef reaction. Wikipedia. Available at: [Link]

  • Deol, A. (2020). Hydrolysis of Nitroalkanes. YouTube. Available at: [Link]

  • Wang, C., et al. (2023). Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization. Chemical Communications. Available at: [Link]

  • Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Sibi, M. P., et al. (1999). Tandem Cycloaddition Chemistry of Nitroalkenes: Probing the Remarkable Stereochemical Influence of the Lewis Acid. Journal of the American Chemical Society. Available at: [Link]

  • Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances. Available at: [Link]

  • Halimehjani, A. Z., et al. (2015). Nitroalkenes in the Synthesis of Carbocyclic Compounds. ResearchGate. Available at: [Link]

  • Marsh, G. P., et al. (2007). An Efficient Synthesis of Nitroalkenes by Alkene Cross Metathesis: Facile Access to Small Ring Systems. Organic Letters. Available at: [Link]

  • Carbamate Formation and Side Reactions. ResearchGate. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting of hydrazine carbamate synthesis. Reddit. Available at: [Link]

  • t-Butyl carbamate. ResearchGate. Available at: [Link]

  • Reaction of alcohol 2 with tert-butyl carbamate (43). ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Available at: [Link]

  • Preparation and properties of carbamates, nitrocarbamates and their derivatives. OpenBU. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Nitro-enamine Michael Adducts

Introduction: The Crucial Role of Chirality in Michael Adducts The Michael addition stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, enabling the construction of complex molecular a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Chirality in Michael Adducts

The Michael addition stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, enabling the construction of complex molecular architectures.[1] When this reaction is performed asymmetrically to generate nitro-enamine adducts, the resulting products often serve as pivotal intermediates in the synthesis of pharmaceuticals and biologically active compounds.[2][3] In this context, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a critical measure of synthetic success and a prerequisite for understanding the pharmacological and toxicological profiles of chiral molecules.[4][5]

This guide provides an in-depth, practical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of nitro-enamine Michael adducts. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a strategic framework for method development that is both efficient and robust.

Understanding the Analyte: The Unique Chemistry of Nitro-enamine Adducts

A successful chiral separation begins with a thorough understanding of the analyte's structure. Nitro-enamine Michael adducts possess a unique combination of functional groups that dictates their interaction with a chiral stationary phase (CSP):

  • A Nitro Group (-NO₂): This electron-withdrawing group is weakly acidic and can participate in dipole-dipole interactions and hydrogen bonding.[6] Its presence is a key handle for chiral recognition.

  • An Amine Functionality (-NHR or -NR₂): Derived from the enamine precursor, this group is basic. Its polarity and hydrogen-bonding capability are crucial for interaction with the CSP.

The dual acidic/basic nature of these molecules makes them particularly sensitive to the mobile phase composition, especially the presence and type of acidic or basic additives.[6][7] These additives modulate the ionization state of the analyte, which in turn dramatically affects retention and enantioselectivity. An un-ionized, neutral molecule generally exhibits more consistent and predictable interactions with the CSP.

The Heart of the Separation: Selecting the Optimal Chiral Stationary Phase (CSP)

While hundreds of CSPs are commercially available, a select few have proven to be exceptionally effective for a broad range of chiral compounds, including Michael adducts.[8] The selection process is often empirical, but an informed choice based on the CSP's chemistry can significantly accelerate method development.[9][10]

Comparison of Primary CSP Classes for Nitro-enamine Adducts
CSP TypeChiral SelectorPrimary Interaction MechanismsBest Suited For...Key Considerations
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π stacking, dipole-dipole interactions, steric inclusion in chiral grooves.[11]Broad applicability; the "workhorse" for initial screening. Frequently successful for Michael adducts.[2][3][12]Coated versions have solvent limitations (avoid DCM, THF, EtOAc). Immobilized versions offer broader solvent compatibility.[13]
Macrocyclic Glycopeptide Teicoplanin, Vancomycin (e.g., CHIROBIOTIC™ series)Hydrogen bonding, ionic interactions, inclusion complexation.Multi-modal separations (NP, RP, Polar Organic). Especially useful for polar and ionizable compounds.[8][10]Unique selectivity can resolve compounds that fail on polysaccharide CSPs. Excellent MS compatibility.[10]
Pirkle-type (π-acceptor/π-donor) e.g., (R,R)-Whelk-O 1π-π interactions, hydrogen bonding, dipole stacking.Analytes containing aromatic rings that can engage in π-stacking.[9]The mechanism is well-understood, making it a more predictable choice if the analyte fits the structural model.

Polysaccharide-based CSPs, such as Chiralpak® AD-H, AS-H, IA, and Chiralcel® OD-H, are the most frequently cited columns for this class of compounds and represent the logical starting point for any screening protocol.[9][12][14]

A Strategic Workflow for Chiral Method Development

A trial-and-error approach to chiral separations can be resource-intensive.[9] A systematic, multi-step screening strategy, as outlined below, provides a logical path to a successful separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Analysis Start Dissolve Racemic Standard in Mobile Phase Compatible Solvent Screen Screen on 2-3 Columns (e.g., Chiralpak AD-H, Chiralcel OD-H) with 2 Mobile Phases (Hex/IPA, Hex/EtOH) Start->Screen Additives Test with/without Additives (0.1% TFA for acidic nitro group) (0.1% DEA for basic amine) Screen->Additives Eval1 Evaluate for Partial Separation Additives->Eval1 Eval1->Screen No, Try Different Columns/Modes Opt_Solvent Adjust % Alcohol Modifier Eval1->Opt_Solvent Yes Opt_Alcohol Change Alcohol Type (IPA vs. EtOH vs. MeOH) Opt_Solvent->Opt_Alcohol Opt_Flow Optimize Flow Rate & Temperature Opt_Alcohol->Opt_Flow Eval2 Baseline Resolution (Rs > 1.5)? Opt_Flow->Eval2 Eval2->Opt_Solvent No, Re-optimize Validate Validate Method (Linearity, Precision) Eval2->Validate Yes Analyze Analyze Chiral Sample & Calculate ee Validate->Analyze Success Successful Method Analyze->Success

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: A Generic Screening Method

This protocol describes a starting point for identifying a promising chiral separation method.

1. Sample Preparation:

  • Prepare a stock solution of the racemic nitro-enamine Michael adduct at approximately 1 mg/mL.

  • Causality: The ideal solvent is the mobile phase itself. If solubility is an issue, use the weakest (least polar for normal phase) solvent that completely dissolves the sample to avoid peak distortion.[14] For many coated polysaccharide columns, avoid chlorinated solvents, THF, or acetone.[13]

  • Filter the sample through a 0.45 µm syringe filter before injection.[15]

2. HPLC System and Initial Conditions:

  • Columns: Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based), 4.6 x 250 mm.

  • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10 v/v).

  • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10 v/v).

  • Additives: Prepare separate mobile phases containing either 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm if aromatic rings are present).[14]

  • Injection Volume: 5-10 µL.

3. Screening Procedure:

  • Equilibrate the first column (e.g., AD-H) with Mobile Phase A for at least 20-30 minutes.

  • Inject the racemic sample and record the chromatogram.

  • Repeat the injection using Mobile Phase A + 0.1% TFA.

  • Repeat the injection using Mobile Phase A + 0.1% DEA.

  • Switch to Mobile Phase B and repeat the three injections (no additive, with TFA, with DEA).

  • Switch to the second column (e.g., OD-H) and repeat the entire screening process.

4. Rationale and Interpretation:

  • The Power of Additives: The key to separating these adducts often lies in using the correct additive. The nitro group's acidity can lead to tailing on the column; an acidic additive like TFA suppresses its ionization.[6] Conversely, the basicity of the amine group requires a basic additive like DEA to ensure a sharp, symmetrical peak shape.[7][9] Using the wrong additive can be detrimental; adding a base can ionize the acidic nitro group, leading to a complete loss of chiral resolution.[6]

  • Evaluating the Screen: Look for any sign of peak splitting or broadening, which indicates partial separation. The goal of the initial screen is not baseline resolution, but to identify a promising combination of CSP, solvent, and additive.

Optimization and Data Analysis

Once a promising condition is found, optimize the separation to achieve baseline resolution (Rs ≥ 1.5).

  • Adjusting Solvent Strength: Decrease the percentage of alcohol (e.g., from 10% to 5% IPA) to increase retention time and potentially improve resolution.

  • Changing the Alcohol Modifier: The choice of alcohol can have a profound effect. Isopropanol is a stronger hydrogen bond acceptor, while ethanol is a better donor. This difference can alter the interactions with the CSP and change enantioselectivity.[6][11]

Calculating Enantiomeric Excess (ee)

After achieving baseline resolution with the racemic standard, inject the chiral sample. The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks:

ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Hypothetical Case Study Data

The following table illustrates typical results from a screening experiment for a novel nitro-enamine Michael adduct.

ColumnMobile PhaseAdditive (0.1%)t_R1 (min)t_R2 (min)Resolution (Rs)
Chiralcel OD-HHex/IPA (90/10)None12.512.50
Chiralcel OD-HHex/IPA (90/10)DEA11.211.80.9
Chiralcel OD-HHex/IPA (90/10)TFA 14.3 16.1 1.6
Chiralpak AD-HHex/IPA (90/10)None15.115.10
Chiralpak AD-HHex/IPA (90/10)DEA18.2 (tailing)18.2 (tailing)0
Chiralpak AD-HHex/IPA (90/10)TFA19.520.41.1

In this example, the combination of a Chiralcel OD-H column with a Hexane/IPA mobile phase containing 0.1% TFA provided the best initial separation. This condition would be selected for further optimization.

Logical Decision Making in CSP and Mobile Phase Selection

The initial choice of conditions can be guided by the analyte's structural features.

G Analyte Nitro-enamine Adduct Aromatic Contains Aromatic Rings? Analyte->Aromatic CSP_Choice Start with Polysaccharide CSPs (AD-H, OD-H) Aromatic->CSP_Choice Yes Aromatic->CSP_Choice No Pirkle Consider Pirkle-type CSP (Whelk-O 1) as alternative CSP_Choice->Pirkle Mode Select Normal Phase Mode (Hexane/Alcohol) CSP_Choice->Mode Additive Determine Dominant Functional Group Mode->Additive Acidic Primarily Acidic (e.g., Nitro group exposed) Additive->Acidic Basic Primarily Basic (e.g., Amine group exposed) Additive->Basic Add_TFA Add 0.1% TFA Acidic->Add_TFA Yes Add_DEA Add 0.1% DEA Basic->Add_DEA Yes

Caption: A decision tree for initial method parameter selection.

Conclusion

Developing a reliable chiral HPLC method for determining the ee of nitro-enamine Michael adducts is an achievable goal with a systematic approach. The unique dual-functionality of these molecules makes the selection of mobile phase additives as critical as the choice of the chiral stationary phase itself. By starting with a robust screening protocol centered on proven polysaccharide-based CSPs and logically chosen acidic or basic modifiers, researchers can efficiently navigate the complexities of chiral separations. This foundational understanding of the interplay between the analyte, CSP, and mobile phase empowers scientists to develop accurate, reproducible methods essential for advancing asymmetric synthesis and drug development.

References

  • Kumar, S., et al. (2021). Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues. ResearchGate. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. NIH National Library of Medicine. [Link]

  • He, L., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. NIH National Library of Medicine. [Link]

  • Reddit r/Chempros. (2022). Chiral Column Sample Prep.[Link]

  • Yuan, L. (2008). Effect of mobile phase additive on chiral separation. Separation and Purification Technology. [Link]

  • Bella, M., et al. (2006). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. NIH National Library of Medicine. [Link]

  • MDPI. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.[Link]

  • Shimadzu. HPLC manual (for chiral HPLC analysis).[Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.[Link]

  • Welch, C. J., et al. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.[Link]

  • Bera, A. (2022). Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]

  • Gellman, S. H., et al. (2012). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. NIH National Library of Medicine. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION.[Link]

Sources

Comparative

Benchmarking yield of organocatalytic route to Zanamivir vs traditional methods

Executive Summary This guide benchmarks the industrial semi-synthetic route to Zanamivir (Relenza) against emerging de novo organocatalytic methodologies. While the traditional GlaxoSmithKline (GSK) route relies on the f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the industrial semi-synthetic route to Zanamivir (Relenza) against emerging de novo organocatalytic methodologies. While the traditional GlaxoSmithKline (GSK) route relies on the functionalization of N-acetylneuraminic acid (Neu5Ac), it suffers from supply chain volatility and hazardous azide chemistry, with overall yields hovering around 8.3% .

In contrast, the de novo organocatalytic route (highlighted by the Tian & Ma protocol) utilizes inexpensive acyclic precursors (D-araboascorbic acid) and asymmetric catalysis (Thiourea/Proline) to construct the core scaffold. This approach achieves an improved overall yield of 18% , eliminates azide usage, and significantly reduces raw material costs, presenting a superior alternative for next-generation manufacturing.

The Incumbent: Industrial Semi-Synthesis (GSK/Von Itzstein)

The commercial production of Zanamivir historically relies on the "Von Itzstein" route, later optimized by GSK.[1] It is a semi-synthetic approach starting from N-acetylneuraminic acid (Neu5Ac) , extracted from natural sources (egg yolk, milk whey) or fermentation.

Mechanistic Pathway

The synthesis retains the pyranose ring of the starting material but requires harsh functional group manipulations to introduce the C-4 guanidino and C-2,3 unsaturated features.

  • Esterification: Protection of the C-1 carboxylic acid.

  • Acetylation: Global protection of hydroxyls.

  • Azidation (The Bottleneck): The critical step involves the introduction of an azide group at C-4 using trimethylsilyl azide (TMSN3) or similar reagents. This step poses significant safety risks (explosion hazard) and requires careful stereocontrol.

  • Guanidinylation: Reduction of the azide to an amine followed by reaction with a guanidinylating agent.

Performance Metrics
  • Starting Material Cost: High (Fluctuates with natural supply).

  • Step Count: 9–10 linear steps.

  • Overall Yield: ~8.3% - 10% .

  • Critical Flaw: Reliance on hazardous azide chemistry and stoichiometric protecting group waste.

Workflow Diagram (Traditional)

GSK_Route Neu5Ac N-Acetylneuraminic Acid (Neu5Ac) Ester Methyl Ester Formation Neu5Ac->Ester MeOH, H+ Glycal Glycal Intermediate (2,3-dehydro) Ester->Glycal Ac2O, H2SO4 Azide C-4 Azidation (TMSN3) Glycal->Azide TMSN3, Lewis Acid (Low Yield Step) Amine C-4 Amine Azide->Amine Lindlar Cat., H2 Zanamivir Zanamivir (Relenza) Amine->Zanamivir Guanidinylation Deprotection

Figure 1: The traditional semi-synthetic pathway relies on the modification of the expensive Neu5Ac scaffold, utilizing hazardous azide chemistry for C-4 functionalization.[2][3][4][5][6]

The Challenger: De Novo Organocatalytic Route (Tian & Ma)

The de novo approach constructs the chiral dihydropyran core from acyclic, non-sugar precursors. The benchmark method for this category is the Tian & Ma (2014) synthesis, which utilizes organocatalysis to set stereocenters with high precision.

Mechanistic Pathway

This route builds the scaffold using two key catalytic asymmetric reactions, avoiding the "chiral pool" constraints of Neu5Ac.

  • Asymmetric Michael Addition: Reaction of (Z)-tert-butyl (2-nitrovinyl)carbamate with acetone using a Thiourea Organocatalyst . This sets the initial chirality (98% ee).

  • Asymmetric Henry Reaction: Coupling the Michael adduct with an aldehyde derived from D-araboascorbic acid using a Proline-ligand system.

  • Cyclization: Spontaneous formation of the dihydropyran ring.

  • Functionalization: The nitro group serves as a latent amine (masked guanidine), eliminating the need for azides.

Performance Metrics
  • Starting Material Cost: Low (D-araboascorbic acid is a cheap food additive).

  • Step Count: 13 linear steps (but highly convergent).

  • Overall Yield: ~18% .

  • Critical Advantage: "Pot-economy" (multiple steps in one pot) and elimination of explosion hazards.

Workflow Diagram (Organocatalytic)

Organo_Route Start1 Nitroalkene Precursor Michael Asymmetric Michael Addn. (Thiourea Catalyst) Start1->Michael Acetone, Cat. B Start2 D-araboascorbic Acid Henry Asymmetric Henry Rxn. (Proline Ligand) Start2->Henry Aldehyde Prep Michael->Henry Coupling Cyclic Dihydropyran Core Henry->Cyclic Spontaneous Cyclization Zanamivir Zanamivir (Relenza) Cyclic->Zanamivir Nitro Reduction Guanidinylation

Figure 2: The organocatalytic route utilizes a Thiourea-catalyzed Michael addition and a Proline-mediated Henry reaction to build the core de novo, doubling the yield of traditional methods.

Head-to-Head Data Analysis

The following table synthesizes data from industrial reports and the Tian/Ma experimental protocols.

MetricTraditional (GSK/Von Itzstein)Organocatalytic (Tian & Ma)Analysis
Primary Source Neu5Ac (Sialic Acid)D-araboascorbic acidOrganocatalytic route uses cheaper, more stable precursors.
Overall Yield 8.3% 18% Organocatalytic route offers >2x yield improvement.
Key Catalyst Stoichiometric / Lewis AcidsThiourea / Proline Organocatalysis reduces heavy metal waste.
Safety Profile High Risk (Azide intermediates)Low Risk (Nitro intermediates)Elimination of TMSN3 is a major safety upgrade.
Atom Economy Low (Protecting group heavy)High (Latent functionality)Nitro group serves as C-4 amine precursor without extra protection.
Scalability Proven (Industrial scale)High (Gram-scale demonstrated)Organocatalysts are generally robust and recoverable.

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Michael Addition (Key Step)

This protocol establishes the C-4 stereochemistry without metals.

Reagents:

  • (Z)-tert-butyl (2-nitrovinyl)carbamate (1.0 eq)

  • Acetone (Solvent/Reagent)

  • Catalyst: Jacobsen’s Thiourea derivative (10 mol%)

  • Additive: Benzoic acid (10 mol%)

Procedure:

  • Dissolution: Dissolve the nitrovinyl carbamate in reagent-grade acetone.

  • Catalysis: Add 10 mol% of the Thiourea catalyst and 10 mol% benzoic acid.

  • Incubation: Stir the mixture at room temperature for 48 hours.

  • Validation: Monitor via TLC for consumption of the nitroalkene.

  • Workup: Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Result: 72% Yield, 98% ee .

Protocol B: Traditional C-4 Azidation (For Comparison)

This protocol highlights the hazardous step replaced by the method above.

Reagents:

  • C-4 Hydroxy Glycal Intermediate

  • TMSN3 (Trimethylsilyl azide) - Warning: Toxic/Explosive

  • Lewis Acid (e.g., BF3·OEt2 or TMSOTf)

Procedure:

  • Preparation: Dissolve the glycal in dry DCM under Argon.

  • Activation: Add the Lewis Acid catalyst at 0°C.

  • Azidation: Dropwise addition of TMSN3 (Caution: Exothermic).

  • Reaction: Stir at ambient temperature for 12-16 hours.

  • Quench: Carefully quench with saturated NaHCO3.

  • Expected Result: ~60-70% step yield (variable stereoselectivity), requiring subsequent reduction.

References

  • Tian, J., Zhong, J., Li, Y., & Ma, D. (2014).[7] Organocatalytic and Scalable Synthesis of the Anti-Influenza Drugs Zanamivir, Laninamivir, and CS-8958.[7][6] Angewandte Chemie International Edition, 53(50), 13885–13888. [Link]

  • von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363, 418–423. [Link]

  • Chandler, M., et al. (1995). Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino-Neu5Ac2en.[6] Journal of the Chemical Society, Perkin Transactions 1, 1173-1180. [Link]

  • Magano, J. (2009).[8] Synthetic approaches to the neuraminidase inhibitors zanamivir (Relenza) and oseltamivir phosphate (Tamiflu).[8] Chemical Reviews, 109(9), 4398–4438.[8] [Link]

  • Yao, Z., et al. (2012). Concise synthesis of zanamivir and its C4-thiocarbamido derivatives utilizing a [3+2]-cycloadduct derived from D-glucono-δ-lactone.[6] Tetrahedron, 68(10), 2414-2420. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (Z)-tert-Butyl (2-nitrovinyl)carbamate

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (Z)-tert-Butyl (2-nitrovinyl)carbamate, a compound that, due to its nitrovinyl functional group, requires careful handling as a potentially reactive and hazardous substance. The procedures outlined herein are grounded in established safety protocols for reactive and nitro-containing organic compounds, ensuring a self-validating system of laboratory safety.

Understanding the Hazards: Why Special Disposal is Crucial

(Z)-tert-Butyl (2-nitrovinyl)carbamate possesses a unique chemical structure that necessitates a cautious approach to its disposal. The presence of the nitrovinyl group suggests that the compound may be classified as a reactive chemical. Nitro compounds can be energetic and may decompose unpredictably under certain conditions. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, the general principles for handling reactive and potentially explosive chemicals must be applied[1]. Such compounds should never be disposed of via standard laboratory drains or in regular trash, as this can lead to dangerous reactions, fires, and the release of toxic vapors[1][2].

The toxicological properties of many novel compounds are not fully investigated, and it is prudent to handle (Z)-tert-Butyl (2-nitrovinyl)carbamate with the assumption of potential toxicity[3][4]. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential unexpected reactions.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact with the chemical, which may be harmful.
Body Protection A flame-resistant lab coat.Protects against spills and splashes of the chemical onto clothing and skin.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary if a fume hood is unavailable or ventilation is inadequate.The vapors of organic nitro compounds can be toxic if inhaled[5]. A fume hood provides the primary engineering control to prevent inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of (Z)-tert-Butyl (2-nitrovinyl)carbamate must be managed through your institution's hazardous waste program. The following steps provide a clear workflow for the safe collection and preparation of this chemical for disposal.

Step 1: Waste Segregation and Collection

  • Action: Collect all waste containing (Z)-tert-Butyl (2-nitrovinyl)carbamate, including neat compound, solutions, and contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and chemically compatible waste container.

  • Causality: Proper segregation prevents unintentional mixing with incompatible waste streams, which could lead to dangerous reactions. The U.S. Environmental Protection Agency (EPA) provides guidance on the segregation of reactive wastes[6].

Step 2: Container Selection and Labeling

  • Action: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(Z)-tert-Butyl (2-nitrovinyl)carbamate". Note any special hazards, such as "Reactive" or "Nitro Compound," on the label[1].

  • Causality: Proper labeling is a critical communication tool for all laboratory personnel and for the hazardous waste disposal team, ensuring they are aware of the container's contents and associated hazards.

Step 3: Storage of Hazardous Waste

  • Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or ignition sources.

  • Causality: Storing reactive waste in a designated, controlled area minimizes the risk of accidental breakage, spills, or exposure to conditions that could initiate a reaction.

Step 4: Arranging for Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow the waste to accumulate in the laboratory for an extended period.

  • Causality: EHS professionals are trained in the compliant transport and final disposal of hazardous materials, ensuring that the waste is handled in accordance with all local, state, and federal regulations.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (Z)-tert-Butyl (2-nitrovinyl)carbamate.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe Safety First collect Collect Waste in Compatible Container ppe->collect label_waste Label Container: 'Hazardous Waste' '(Z)-tert-Butyl (2-nitrovinyl)carbamate' 'Reactive' collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs Schedule Pickup end End: Compliant Disposal contact_ehs->end

Sources

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